Regioisomeric Identity: Ortho‑Dimethyl Substitution Defines Unique Steric and Electronic Properties Relative to 2,6‑Dimethyl and Unsubstituted Quinoline‑4‑carbothioamides
2,3‑Dimethylquinoline‑4‑carbothioamide (CAS 62077‑94‑5) bears methyl groups at adjacent (ortho) positions on the quinoline ring, generating a distinct steric and electronic microenvironment at the carbothioamide‑bearing C‑4 position compared to the 2,6‑dimethyl regioisomer (CAS 62077‑98‑9) and the unsubstituted parent (CAS 74585‑98‑1) . Computed molecular descriptors indicate a predicted logP of approximately 2.81 for the 2,3‑dimethyl isomer, contrasting with the parent quinoline‑4‑carbothioamide (logP ~1.7), and a topological polar surface area (TPSA) of 25.8 Ų versus ~38 Ų for the 6‑methoxy‑2,3‑dimethyl analog (CAS 62078‑03‑9) [1]. The ortho‑dimethyl geometry restricts rotation of the carbothioamide group more severely than the 2,6‑arrangement, as evidenced by variable‑temperature NMR studies on analogous 2,3‑substituted quinolines, where conformational restriction led to atropisomerism and rotameric splitting at ambient temperature [2]. These differences are critical when the carbothioamide serves as a metal‑coordinating ligand or a hydrogen‑bond donor/acceptor in a binding pocket, where even small changes in spatial orientation and electron density can alter target affinity.
| Evidence Dimension | Predicted lipophilicity (logP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 2,3‑Dimethylquinoline‑4‑carbothioamide: predicted logP ≈ 2.81; TPSA = 25.8 Ų |
| Comparator Or Baseline | Quinoline‑4‑carbothioamide (parent): predicted logP ≈ 1.7. 6‑Methoxy‑2,3‑dimethylquinoline‑4‑carbothioamide: TPSA ≈ 38 Ų |
| Quantified Difference | ΔlogP ≈ +1.1 versus parent; ΔTPSA ≈ –12.2 Ų versus 6‑methoxy analog |
| Conditions | Predicted values from in silico models using molecular formula inputs; not experimentally measured logP for the target compound |
Why This Matters
Lipophilicity and polarity are primary determinants of membrane permeability and solubility; a ΔlogP of >1 unit can translate into a >10‑fold difference in partition coefficient, directly impacting cell‑based assay performance and formulation feasibility.
- [1] Sildrug.ibb.waw.pl. Molecular descriptor prediction for C₁₂H₁₂N₂S (2,3‑dimethylquinoline‑4‑carbothioamide): logP 2.81, TPSA 25.78 Ų. View Source
- [2] Bokosi FRB. Synthesis and in vitro biological evaluation of 2,3‑substituted quinoline derivatives. MSc Thesis, Rhodes University, 2020. http://hdl.handle.net/10962/163193. (Variable‑temperature NMR evidence for rotameric restrictions in ortho‑substituted quinoline‑4‑carboxamide analogs). View Source
